(2-Isobutylpyridin-3-yl)methanol

Vue d'ensemble

Description

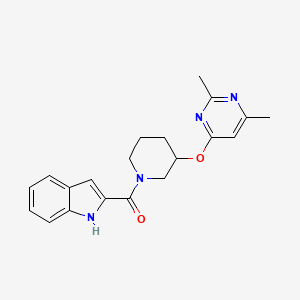

“(2-Isobutylpyridin-3-yl)methanol”, also known as IBPM, is an organic compound that belongs to the family of pyridine derivatives and is classified as an alcohol. It has a molecular formula of C10H15NO .

Molecular Structure Analysis

The molecular weight of “this compound” is 165.236 . The InChI string representation of its structure isInChI=1S/C10H15NO/c1-8(2)6-10-9(7-12)4-3-5-11-10/h3-5,8,12H,6-7H2,1-2H3.

Applications De Recherche Scientifique

Lipid Dynamics in Biological Membranes

Methanol, including derivatives like (2-Isobutylpyridin-3-yl)methanol, plays a crucial role in biological and synthetic membranes. It is commonly used as a solubilizing agent for studying transmembrane proteins/peptides. Research by Nguyen et al. (2019) using small angle neutron scattering revealed that methanol significantly impacts lipid dynamics, influencing membrane structure and function, especially in scenarios like antimicrobial attack or protein reconstitution (Nguyen et al., 2019).

Catalytic Applications in Organic Synthesis

Kermagoret and Braunstein (2008) highlighted the synthesis of nickel complexes involving bidentate N,O-type ligands, demonstrating the application of methanol derivatives in organometallic chemistry. These complexes showed significant activity in the catalytic oligomerization of ethylene, showcasing the potential of such compounds in industrial chemistry processes (Kermagoret & Braunstein, 2008).

Electrocatalysis and Electrochemistry

The electroreduction of pyridinium ions, including those similar to this compound, has been studied by Kashti-Kaplan et al. (1981). They explored the behavior of these compounds in solvents like methanol, providing insights into their electrochemical properties which are valuable for applications in energy conversion and storage (Kashti-Kaplan et al., 1981).

Asymmetric Synthesis

Research by Durán-Galván and Connell (2010) involved the synthesis of complex organic structures from aldehydes using methanol derivatives. This research contributes to the field of asymmetric synthesis, a key area in the development of pharmaceuticals and fine chemicals (Durán-Galván & Connell, 2010).

Methanol in Sensing Technologies

Zheng et al. (2019) developed a methanol gas sensing technology using Y2O3 multishelled hollow structures. This innovation is crucial for environmental monitoring and healthcare, offering a method to detect methanol, which is harmful to human health (Zheng et al., 2019).

Biocatalysis and Green Chemistry

Chen et al. (2021) utilized E. coli as a whole-cell catalyst in a liquid-liquid biphasic microreaction system for synthesizing S-(4-chlorophenyl)-(pyridin-2-yl) methanol, a green and efficient process. This demonstrates the role of methanol derivatives in facilitating environmentally friendly chemical processes (Chen et al., 2021).

Propriétés

IUPAC Name |

[2-(2-methylpropyl)pyridin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(2)6-10-9(7-12)4-3-5-11-10/h3-5,8,12H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEINLRZXMTSEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C=CC=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B2597859.png)

![3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B2597866.png)

![2-[[[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-oxomethyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2597872.png)

![[5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine](/img/structure/B2597874.png)